1-(1,5-Naphthyridin-3-yl)ethanone
Overview
Description
1-(1,5-Naphthyridin-3-yl)ethanone is an organic compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol It is a derivative of naphthyridine, a heterocyclic compound containing two nitrogen atoms in its structure
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class of compounds to which 1-(1,5-naphthyridin-3-yl)ethanone belongs, have been reported to exhibit a variety of biological activities
Mode of Action
It is known that 1,5-naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s mode of action.
Biochemical Pathways
Given the biological activities exhibited by 1,5-naphthyridine derivatives, it is plausible that this compound may interact with multiple biochemical pathways .
Result of Action
One study reported that a compound structurally similar to this compound displayed inhibitory activity against aurora kinases a and b
Biochemical Analysis
Biochemical Properties
1-(1,5-Naphthyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkyl halides, forming N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are fundamental to understanding how the compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy .
Preparation Methods
The synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone typically involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another method involves a one-pot protocol including a four-component condensation reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, 1,1-bis(methylthio)-2-nitroethylene, and aliphatic amine or diamines under catalyst-free and mild reaction conditions .
Chemical Reactions Analysis
1-(1,5-Naphthyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using peracids, leading to the formation of mono N-oxide derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Common reagents and conditions used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,5-Naphthyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-(1,5-Naphthyridin-3-yl)ethanone can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its naphthyridine core, which imparts distinct chemical reactivity and biological activity compared to other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
1-(1,5-naphthyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLQROIFXPZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627355 | |
Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-62-9 | |
Record name | Ethanone, 1-(1,5-naphthyridin-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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